trans-2-Fluorocyclopropanamine hydrochloride

Description

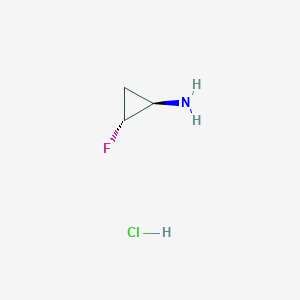

trans-2-Fluorocyclopropanamine hydrochloride (CAS 114152-96-4) is a cyclopropane derivative featuring a fluorine substituent at the trans-2 position of the cyclopropane ring and an amine group, stabilized as a hydrochloride salt. Its molecular formula is C₃H₇ClFN, with a molecular weight of 111.55 g/mol, and it is typically supplied as a pale yellow solid with ≥95% purity . The compound is synthesized via reactions involving fluorinated cyclopropane precursors, often utilizing column chromatography for purification . It serves as a critical reference standard in pharmaceutical research, particularly in the analysis of fluorinated cyclopropane-containing drugs .

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNTYHQHKPQEX-SWLXLVAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Zinc-Monofluorocarbenoid Mediated Cyclopropanation

One of the most effective methods for synthesizing trans-2-fluorocyclopropylamines is the cyclopropanation of N-vinylcarbamates using zinc-monofluorocarbenoid reagents. This method is highly cis-selective initially but can be adapted for trans isomers through stereochemical control and subsequent resolution steps.

- Procedure : The N-vinylcarbamate substrate undergoes cyclopropanation with a zinc-monofluorocarbenoid reagent, generated in situ, leading to N-(cis-2-fluorocyclopropyl)carbamate intermediates.

- Deprotection : The carbamate protecting group is then removed by hydrogenolysis or acidic treatment to yield 2-fluorocyclopropylamine.

- Optical Resolution : The racemic or diastereomeric mixture can be resolved to obtain optically pure (1R,2S)-trans isomers, which are the desired stereochemistry for pharmaceutical applications.

This method was reported by Tamura et al. (2007) and is notable for its stereoselectivity and utility in synthesizing key intermediates for quinolonecarboxylic acids.

Alternative Cyclopropanation Approaches

Ylide-Mediated Cyclopropanation (Non-Diazo Route)

Another modern approach avoids the use of hazardous diazo compounds by employing ylide precursors and bases in polar aprotic solvents to achieve trans-selective cyclopropanation.

- Key Features :

- The ylide precursor (e.g., sulfoxonium salt) is combined with a base to generate the reactive species in situ.

- The reaction proceeds under mild conditions (20–60 °C) for 20 minutes to 1 hour.

- This approach achieves high trans selectivity, often yielding the desired trans-cyclopropane free from cis isomers.

- It avoids genotoxic byproducts and mutagenic intermediates, improving safety and environmental profiles.

This method is exemplified in the synthesis of trans-2-phenylcyclopropylamine derivatives and can be adapted for fluorinated analogs by appropriate substitution.

Amination and Hydrochloride Salt Formation

After cyclopropanation, the amine functionality is typically liberated or introduced, followed by conversion to the hydrochloride salt to enhance stability and facilitate isolation.

- Amination : Deprotection of carbamate or other protecting groups yields the free amine.

- Salt Formation : Treatment with aqueous hydrochloric acid (diluted, typically 7–10% w/v) precipitates the hydrochloride salt.

- Purification : Acid-base extraction sequences and recrystallization ensure high purity of the hydrochloride salt, suitable for pharmaceutical use.

Comparative Data Table of Preparation Methods

| Aspect | Zinc-Monofluorocarbenoid Cyclopropanation | Ylide-Mediated Cyclopropanation (Non-Diazo) |

|---|---|---|

| Starting Material | N-Vinylcarbamate | Appropriate alkene + ylide precursor |

| Key Reagent | Zinc-monofluorocarbenoid | Sulfoxonium salt + base |

| Stereoselectivity | High cis initially; trans obtained via resolution | High trans selectivity directly |

| Reaction Conditions | Mild, requires deprotection step | Mild to moderate temperature (20–60 °C) |

| Safety Profile | Uses zinc reagents; moderate hazard | Avoids diazo compounds; safer |

| Purity of Final Product | High after resolution and purification | High due to selective reaction |

| Scalability | Demonstrated in pharmaceutical scale | Suitable for large-scale production |

Research Findings and Notes

- The zinc-monofluorocarbenoid method is well-documented for producing key intermediates in quinolonecarboxylic acid synthesis, with successful optical resolution to obtain pure trans isomers.

- The ylide-mediated approach is advantageous for industrial synthesis due to the absence of toxic diazo reagents and efficient trans-selectivity, as demonstrated in related cyclopropylamine syntheses.

- Hydrochloride salt formation is typically achieved by adding diluted hydrochloric acid to the free amine, resulting in a stable, crystalline salt suitable for pharmaceutical applications.

- Purity and safety are critical; methods that avoid mutagenic intermediates and genotoxic byproducts are preferred for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: : trans-2-Fluorocyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated cyclopropanones.

Reduction: Reduction reactions can convert it into different fluorinated amines.

Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclopropanones, while substitution reactions can produce a variety of substituted cyclopropanamines .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

trans-2-Fluorocyclopropanamine hydrochloride serves as an essential intermediate in the synthesis of various organic compounds. Its cyclopropane structure allows for unique reactivity patterns, making it a valuable precursor in synthetic pathways. For example, it is utilized in the synthesis of ticagrelor, a P2Y12 receptor antagonist used in the treatment of cardiovascular diseases .

Reactivity and Transformation

The compound can undergo several chemical transformations:

- Oxidation: It can be oxidized to yield various products, expanding its utility in synthetic routes.

- Reduction: Reduction reactions can be performed using common reagents like lithium aluminum hydride.

- Substitution Reactions: The fluorine atom or the amine group can participate in substitution reactions, facilitating further derivatization.

Pharmaceutical Applications

Role as a Precursor

In medicinal chemistry, this compound is primarily recognized for its role as a precursor in the synthesis of ticagrelor. This compound is critical for developing drugs that target thrombotic events such as heart attacks and strokes by inhibiting platelet aggregation .

Potential Biological Activities

Research is ongoing to investigate the biological activities associated with this compound. Preliminary studies suggest that it may interact with specific biomolecular targets, although detailed mechanisms remain to be elucidated.

Industrial Applications

Development of New Materials

Beyond its applications in pharmaceuticals, this compound is also explored for its potential in developing new materials and chemical processes. Its unique chemical properties can be harnessed to create novel compounds with desirable characteristics for various industrial applications.

Case Study: Synthesis of Ticagrelor

A significant application of this compound is its use in synthesizing ticagrelor. The synthesis involves multiple steps where CPA.HCl acts as a key intermediate. The process highlights the importance of this compound in producing therapeutically relevant drugs:

- The initial step involves the formation of 3,4-difluorophenyl derivatives.

- Subsequent reactions lead to the formation of ticagrelor through well-defined synthetic pathways that utilize CPA.HCl as a critical building block .

Research Insights

Recent studies have focused on optimizing synthetic routes to enhance yield and reduce environmental impact. Researchers are investigating greener methodologies that utilize less hazardous reagents while maintaining efficiency in producing this compound and its derivatives .

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₉F₂N·HCl

- Molecular Weight : 205.63 g/mol

- Purity : >95% (HPLC)

trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : 187.64 g/mol

- CAS : 1314324-00-9

- Applications: Used in psychiatric drug research due to structural similarity to monoamine oxidase inhibitors (MAOIs) like tranylcypromine .

trans-2-(Trifluoromethyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₄H₇ClF₃N

- Molecular Weight : 185.56 g/mol

- CAS : 1287760-01-3

- Properties : The trifluoromethyl group increases metabolic stability and electron-withdrawing effects, altering receptor-binding kinetics .

Halogen-Substituted Cyclopropanamine Derivatives

trans-2-Chloro-2-fluorocyclopropanamine Hydrochloride

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁ClFN

- Purity : 95%

- Applications : Investigated as an intermediate in antibiotic synthesis, such as sitafloxacin impurities .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Feature |

|---|---|---|---|---|---|

| trans-2-Fluorocyclopropanamine HCl | C₃H₇ClFN | 111.55 | 114152-96-4 | ≥95% | Single fluorine on cyclopropane |

| trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl | C₉H₉F₂N·HCl | 205.63 | N/A | >95% | Difluorophenyl group |

| trans-2-(4-Fluorophenyl)cyclopropanamine HCl | C₉H₁₁ClFN | 187.64 | 1314324-00-9 | N/A | Fluorophenyl substituent |

| trans-2-(Trifluoromethyl)cyclopropanamine HCl | C₄H₇ClF₃N | 185.56 | 1287760-01-3 | N/A | Trifluoromethyl group |

| trans-2-Chloro-2-fluorocyclopropanamine HCl | C₃H₆Cl₂FN | 145.99 | 130340-10-2 | N/A | Chloro-fluoro substitution |

Biological Activity

Trans-2-fluorocyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with a fluorine substituent and an amine group. Its molecular formula is CHClF, and it has been utilized as a building block in organic synthesis and drug development.

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Modulation of Cytokines : Research indicates that this compound may modulate cytokines such as IL-12 and IL-23, which are critical in autoimmune responses. It acts by inhibiting Tyk2-mediated signal transduction, potentially providing therapeutic benefits for conditions like systemic lupus erythematosus (SLE) and other autoimmune disorders .

- Interaction with Biomolecules : The compound has shown potential interactions with various biomolecules, suggesting a role in influencing biochemical pathways. However, the precise mechanisms remain to be fully elucidated.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may serve as an inhibitor for specific enzymes involved in disease processes, although detailed enzymatic assays are required to confirm these findings .

The exact mechanism of action for this compound is not well-documented; however, it is believed to involve:

- Cytokine Pathway Modulation : By inhibiting Tyk2, it may disrupt the signaling pathways associated with IL-12 and IL-23 production, leading to reduced inflammation in autoimmune diseases .

- Potential Inhibition of Histone Demethylases : Similar compounds have been shown to inhibit histone demethylases like LSD1, which could suggest a role for trans-2-fluorocyclopropanamine in epigenetic regulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Case Study on Autoimmune Disorders : A study explored the effects of compounds similar to trans-2-fluorocyclopropanamine on patients with SLE. The results indicated that modulation of cytokine levels correlated with improved clinical outcomes, suggesting that similar compounds could offer therapeutic benefits .

- Clinical Application in Cancer : Another case study investigated the use of cyclopropane derivatives in cancer therapy, focusing on their ability to inhibit tumor growth through enzyme modulation. The findings support further investigation into trans-2-fluorocyclopropanamine's potential as an anticancer agent .

Q & A

Basic Research Question

- NMR spectroscopy : ¹⁹F NMR confirms fluorine position and trans-stereochemistry; ¹H/¹³C NMR verifies cyclopropane ring integrity .

- X-ray crystallography : Resolves stereochemical ambiguities and hydrogen bonding in the hydrochloride salt (requires single crystals) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns .

Purity Check : TLC with UV visualization or HPLC with a C18 column .

How should discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) be systematically investigated?

Advanced Research Question

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for trans-configured models .

- Sample purity : Re-crystallize or chromatographically purify the compound to rule out impurities affecting spectra .

- Solvent effects : Test NMR in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Contradiction Resolution : If computational models conflict, reassess conformational sampling or solvent parameters in simulations .

What safety protocols are essential when handling this compound in laboratory experiments?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .

- Waste disposal : Neutralize hydrochloride waste with sodium bicarbonate before disposal .

What strategies can study the stereochemical effects of the fluorine atom on biological activity?

Advanced Research Question

- Enantioselective synthesis : Use chiral catalysts to isolate trans vs. cis isomers and compare bioactivity .

- Biological assays : Test isomers against target enzymes (e.g., aminotransferases) to assess stereochemical influence on inhibition .

- Molecular docking : Model fluorine’s electrostatic interactions with active-site residues to rationalize activity differences .

How does cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitutions?

Intermediate Research Question

- Ring strain effects : The cyclopropane’s 60° bond angles increase reactivity by destabilizing the ground state. Compare kinetics with non-strained analogs (e.g., cyclohexane derivatives) .

- Leaving group optimization : Test fluorocyclopropane derivatives with varying leaving groups (e.g., Cl vs. Br) under SN2 conditions .

Experimental Design : Use kinetic isotope effects (KIE) or Hammett plots to quantify ring strain’s contribution .

What computational methods are suitable for modeling fluorine’s electronic effects?

Advanced Research Question

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to assess fluorine’s electron-withdrawing impact on amine basicity .

- Molecular dynamics (MD) : Simulate solvation effects in biological membranes to predict bioavailability .

Software Tools : Gaussian (DFT), GROMACS (MD), or Schrödinger Suite for docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.